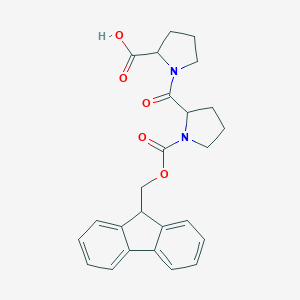

(S)-1-((S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-1-((S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C25H26N2O5 and its molecular weight is 434.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (S)-1-((S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid is a derivative of pyrrolidine and fluorenyl groups, which has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, particularly against Mycobacterium tuberculosis, as well as its mechanisms of action and synthesis.

Chemical Structure and Synthesis

The chemical structure of the compound includes a fluorenyl group, which is known for enhancing the lipophilicity and biological activity of compounds. The synthesis of this compound typically involves multi-step reactions that include the protection of functional groups and coupling reactions to form the desired pyrrolidine derivatives.

Synthesis Overview

- Protection of Amino Groups : Use of Fmoc or Boc protecting groups.

- Formation of Pyrrolidine Rings : Cyclization reactions involving suitable precursors.

- Coupling with Fluorenyl Derivatives : Utilizing coupling agents to attach fluorenyl moieties.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine, including the target compound, exhibit significant antibacterial properties, particularly against Mycobacterium tuberculosis.

- Mechanism of Action : The compound acts as an inhibitor of enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the fatty acid synthesis pathway of mycobacteria. Inhibition of this enzyme disrupts cell wall biosynthesis, leading to bacterial death.

| Compound | MIC (µg/ml) | Cytotoxicity (HCT116) | Target |

|---|---|---|---|

| This compound | 2.5 | None observed | InhA |

The minimum inhibitory concentration (MIC) for the compound was found to be 2.5 µg/ml against M. tuberculosis, indicating potent activity without significant cytotoxic effects on human cell lines such as HCT116 .

Case Studies

- Study on InhA Inhibition : A study demonstrated that various pyrrolidine derivatives, including those structurally similar to the target compound, showed strong inhibition against InhA with MIC values ranging from 0.5 to 5 µg/ml. The structure-activity relationship (SAR) indicated that modifications in the fluorenyl moiety could enhance potency .

- Toxicity Profile Assessment : In a toxicity assessment involving multiple human cell lines, it was reported that compounds similar to this compound exhibited low cytotoxicity, making them promising candidates for further development as therapeutic agents against tuberculosis .

Aplicaciones Científicas De Investigación

Overview

The compound has been investigated for its inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis), particularly targeting the enoyl acyl carrier protein reductase (InhA), a critical enzyme in the fatty acid biosynthesis pathway of mycobacteria.

Case Studies

- Matviiuk et al. (2013) synthesized a series of derivatives from 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione and evaluated their activity against M. tuberculosis. Several compounds demonstrated significant inhibitory effects on InhA and exhibited promising activity against multidrug-resistant strains of M. tuberculosis, suggesting their potential as new antitubercular agents .

Data Table: Antitubercular Activity of Derivatives

| Compound ID | Inhibition Concentration (µM) | Activity Against M. tuberculosis |

|---|---|---|

| 11b | 5 | Effective |

| 11c | 4.7 | Effective |

| 8c | 6 | Moderate |

Overview

Recent studies have explored the neuroprotective potential of fluorenyl derivatives, including those related to the compound . These derivatives are being investigated for their ability to interact with neurotransmitter systems relevant to neurodegenerative diseases like Alzheimer's.

Findings

- Research on Fluorenyl Derivatives : A study by researchers aimed at synthesizing fluoren-9-amine derivatives showed that these compounds could inhibit cholinesterase enzymes and antagonize NMDA receptors, which are crucial for synaptic plasticity and memory function . This suggests that derivatives of the compound may have potential applications in treating Alzheimer's disease.

Overview

The structural complexity of (S)-1-((S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid makes it an attractive scaffold for further drug development.

Synthetic Approaches

Various synthetic methods have been reported to create derivatives that enhance biological activity:

- Catalytic Michael Reactions : These methods have been employed to synthesize heterocyclic inhibitors with improved efficacy against tuberculosis .

Data Table: Synthetic Methods and Yields

| Method | Yield (%) | Description |

|---|---|---|

| Method A | 40 | Condensation of fluorenone with succinonitrile |

| Method B | 97 | Reduction using zinc powder under reflux |

| Method C | 73 | Reaction with maleic anhydride at high temperature |

Propiedades

IUPAC Name |

1-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O5/c28-23(26-13-6-12-22(26)24(29)30)21-11-5-14-27(21)25(31)32-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20-22H,5-6,11-15H2,(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRAQFWSWKRNOGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609741 |

Source

|

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}prolylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144575-00-8 |

Source

|

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}prolylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.